(2R)-6,6,6-Trifluoro-2-methylhexanoic acid
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Overview
Description
(2R)-6,6,6-Trifluoro-2-methylhexanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexanoic acid chain. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6,6,6-Trifluoro-2-methylhexanoic acid typically involves the introduction of the trifluoromethyl group into a hexanoic acid precursor. One common method is the alkylation of a suitable precursor with trifluoromethyl iodide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be used to enhance the yield and selectivity of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reagents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-6,6,6-Trifluoro-2-methylhexanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in drug design where fluorine atoms can enhance bioavailability and metabolic stability.
Industry: The compound is used in the development of agrochemicals and materials science for creating polymers with specific properties.
Mechanism of Action
The mechanism by which (2R)-6,6,6-Trifluoro-2-methylhexanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to enzymes or receptors. This can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
(2R)-2-Methylhexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
6,6,6-Trifluorohexanoic acid: Similar structure but without the chiral center, affecting its stereochemistry.
Trifluoroacetic acid: A simpler structure with a trifluoromethyl group attached to a shorter carbon chain.
Uniqueness: (2R)-6,6,6-Trifluoro-2-methylhexanoic acid is unique due to its combination of a chiral center and a trifluoromethyl group. This combination imparts distinct stereochemical and electronic properties, making it particularly valuable in asymmetric synthesis and as a probe in biochemical studies.
Properties
IUPAC Name |
(2R)-6,6,6-trifluoro-2-methylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-5(6(11)12)3-2-4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJNGYWGGYQYSA-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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